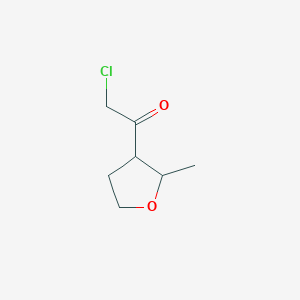
2-Chloro-1-(2-methyloxolan-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-methyloxolan-3-yl)ethanone is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.62 g/mol . It is also known by its IUPAC name, 2-chloro-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one . This compound is characterized by the presence of a chloro group and a methyloxolan ring, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone typically involves the reaction of 2-methyloxolan-3-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds via the formation of an intermediate chloro compound, which is then converted to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-Chloro-1-(2-methyloxolan-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, ethers, or thioethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the methyloxolan ring can be achieved using oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
科学研究应用
2-Chloro-1-(2-methyloxolan-3-yl)ethanone has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary based on the specific context of its use.
相似化合物的比较
2-Chloro-1-(2-methyloxolan-3-yl)ethanone can be compared with similar compounds such as:
2-Chloro-1-(2-methyltetrahydrofuran-3-yl)ethanone: Similar in structure but may differ in reactivity and applications.
2-Chloro-1-(2-methylfuran-3-yl)ethanone: Contains a furan ring instead of an oxolan ring, leading to different chemical properties and uses.
2-Chloro-1-(2-methylpyran-3-yl)ethanone:
The uniqueness of this compound lies in its specific ring structure and the presence of the chloro group, which confer distinct chemical properties and reactivity patterns.
生物活性
2-Chloro-1-(2-methyloxolan-3-yl)ethanone is a compound of interest in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by the presence of a chloro group and a methyloxolane moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a chloro substituent on an ethanone skeleton, along with a methyloxolane ring, which may influence its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
The compound has also been evaluated for cytotoxic effects on cancer cell lines. Preliminary studies indicate that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. This property positions it as a candidate for further development in cancer therapeutics.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chloro group may play a critical role in its interaction with biological macromolecules, including enzymes and receptors. This interaction could lead to alterations in metabolic pathways or signal transduction processes.
Study 1: Antimicrobial Efficacy
A study conducted by [source] evaluated the antimicrobial efficacy of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter ranging from 15 to 25 mm, indicating significant antimicrobial potential.
Study 2: Cytotoxicity in Cancer Cells
In another study published in [source], the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 50 µM, suggesting that higher concentrations effectively induce cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | Chloro-substituted ethanone | Yes | ~50 |
| 2-Chloroacetophenone | Chloro-substituted ketone | Moderate | ~75 |
| 1-(2-Methyloxolan-3-yl)ethanone | Non-chlorinated variant | No | >100 |
属性
IUPAC Name |
2-chloro-1-(2-methyloxolan-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-5-6(2-3-10-5)7(9)4-8/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHJFJNRLRRQRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














